N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide
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Overview
Description
“N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others . In one study, a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives were synthesized using a simple and effective conventional technique .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data . The compounds were synthesized in excellent yields .Chemical Reactions Analysis
Benzothiazole derivatives have been screened in vitro for their antibacterial activity against a representative panel of Gram-positive and Gram-negative bacteria . Models were generated through quantitative structure–activity relationship (QSAR) and the activity contributions due to structural and substituent effects were determined using sequential regression procedure .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For example, one derivative, N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide, is a white powder with a melting point of 208–210° .Scientific Research Applications
Synthesis and Cyclization
A novel method for the intramolecular cyclization of thiobenzamides to benzothiazoles has been developed, utilizing aryl radical cations as reactive intermediates. This method employs phenyliodine(III) bis(trifluoroacetate) (PIFA) in trifluoroethanol or cerium ammonium nitrate (CAN) in aqueous acetonitrile at room temperature, achieving cyclization within 30 minutes in moderate yields (Downer-Riley & Jackson, 2008).
Antitumor Properties
A series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles exhibits potent cytotoxicity in vitro against sensitive human breast cancer cell lines, but is inactive against other cell types. These compounds induce cytochrome P450 CYP1A1, crucial for their antitumor specificity (Hutchinson et al., 2001).
Anticonvulsant and Sedative-Hypnotic Activity
Newly synthesized 4-thiazolidinone derivatives have shown considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. These compounds are designed to bind to benzodiazepine receptors, with some inducing significant sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).
DNA Adduct Formation
2-(4-Aminophenyl)benzothiazoles have been shown to form DNA adducts in sensitive tumor cells both in vitro and in vivo. These compounds are selectively depleted from nutrient media by sensitive carcinoma cells, suggesting a targeted approach to cancer treatment (Leong et al., 2003).
Mechanism of Action
While the exact mechanism of action for “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide” is not specified in the retrieved papers, benzothiazole derivatives have been found to manifest profound antimicrobial activity . They have also been associated with diverse biological activities, suggesting they may interact with multiple targets.
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS/c22-13-14-8-10-15(11-9-14)20(25)23-17-5-3-4-16(12-17)21-24-18-6-1-2-7-19(18)26-21/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQFUXYHRQKUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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